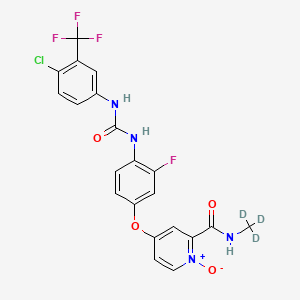

Regorafenib(Pyridine)-N-oxide-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Regorafenib(Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound is known for its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib(Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide through O-alkylation, followed by nitration and reduction . The final step involves nucleophilic addition to obtain Regorafenib with high yield and purity .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to increase yield and reduce impurities . The process avoids the use of column chromatography, which is cost-saving and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Regorafenib(Pyridine)-N-oxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-amino-3-fluorophenol, N,N-dimethylacetamide, and various nitrating agents . The reactions are typically carried out under inert gas atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions include the desired intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and the final Regorafenib compound .

Aplicaciones Científicas De Investigación

Regorafenib(Pyridine)-N-oxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying multi-kinase inhibition and its effects on various biochemical pathways . In biology and medicine, it is used to investigate its anti-cancer properties and potential therapeutic applications . In industry, it is used in the development of new cancer treatments and drug formulations .

Mecanismo De Acción

Regorafenib(Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis . The compound targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and RAF . By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and vascularization .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Regorafenib(Pyridine)-N-oxide-d3 include Sorafenib, Pazopanib, and Lenvatinib . These compounds are also multi-kinase inhibitors used in cancer treatment .

Uniqueness: This compound is unique due to its deuterated form, which enhances its metabolic stability and pharmacokinetic properties . This modification allows for improved efficacy and reduced side effects compared to its non-deuterated counterparts .

Propiedades

Fórmula molecular |

C21H15ClF4N4O4 |

|---|---|

Peso molecular |

501.8 g/mol |

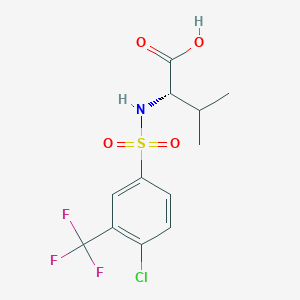

Nombre IUPAC |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |

Clave InChI |

NUCXNEKIESREQY-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

SMILES canónico |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)

![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)